molecular formula C7H6O2 B7760841 Salicylaldehyde CAS No. 27761-48-4

Salicylaldehyde

Cat. No.: B7760841
CAS No.: 27761-48-4
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salicylaldehyde, also known as 2-Hydroxybenzaldehyde, is an organic compound that interacts with various targets. It is a precursor to coumarin and a variety of chelating agents . It is also known to inhibit prostaglandin synthesis .

Mode of Action

This compound is converted to chelating ligands by condensation with amines . With ethylenediamine, it condenses to give the ligand salen . Hydroxylamine gives salicylaldoxime . It has been suggested that it inhibits prostaglandin synthesis under specific conditions of low peroxide tone .

Biochemical Pathways

This compound is synthesized from chorismate, which is derived from the shikimate pathway . It shares a common biosynthetic enzyme with bacteria, isochorismate synthase, which converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid . This compound is also an intermediate in the naphthalene and carbaryl degradation pathway, where it is oxidized to salicylate .

Pharmacokinetics

It is known that salicylates, a group of nonsteroidal anti-inflammatory drugs (nsaids) which are derivatives of salicylate or metabolized to salicylate, are absorbed well in the gastrointestinal tract .

Result of Action

This compound has a variety of effects at the molecular and cellular level. It is a frequent reactant in the synthesis of numerous organic compounds, including cyclic organic compounds like coumarin and organic ligands like salan ligand . It is also employed in the synthesis of coumarin, saligenin, and salicylaldoxime (an important analytical reagent), as well as in analytical chemistry, such as the detection of hydrazine .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, once released into the environment, this compound will be broken down in the air by sunlight or microorganisms . This suggests that environmental conditions such as light exposure and microbial activity can influence the stability and action of this compound.

Biochemical Analysis

Biochemical Properties

Salicylaldehyde plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. One of the key enzymes involved in the metabolism of this compound is this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to salicylate using nicotinamide adenine dinucleotide as a cofactor . This compound dehydrogenase is found in various microorganisms, including bacteria and fungi, and is crucial for the biodegradation of naphthalene and other aromatic hydrocarbons .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound is metabolized through the naphthalene degradation pathway, leading to the production of salicylate . This process involves the activation of specific genes and enzymes that facilitate the breakdown of aromatic compounds. Additionally, this compound can induce oxidative stress in cells by generating reactive oxygen species, which can affect cellular function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound dehydrogenase binds to this compound and catalyzes its oxidation to salicylate . This reaction involves the transfer of electrons from this compound to nicotinamide adenine dinucleotide, resulting in the formation of salicylate and reduced nicotinamide adenine dinucleotide . The enzyme’s active site contains key residues that facilitate the binding and conversion of this compound, and mutations in these residues can affect the enzyme’s catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen . Long-term exposure to this compound can lead to the accumulation of salicylate and other metabolites, which can affect cellular function and viability . In vitro and in vivo studies have shown that prolonged exposure to this compound can induce oxidative stress and alter cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be metabolized efficiently, leading to the production of salicylate without significant adverse effects . At high doses, this compound can induce toxic effects, including oxidative stress, tissue damage, and cytotoxicity . Threshold effects have been observed, where the toxicity of this compound increases significantly beyond a certain dosage . Animal studies have shown that high doses of this compound can lead to adverse effects on liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the naphthalene degradation pathway. In this pathway, this compound is oxidized to salicylate by this compound dehydrogenase . The enzyme uses nicotinamide adenine dinucleotide as a cofactor to facilitate the oxidation reaction . Salicylate can then be further metabolized through various pathways, including conjugation with glycine to form salicyluric acid . The metabolism of this compound is crucial for the biodegradation of aromatic hydrocarbons and the detoxification of environmental pollutants .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In bacterial cells, this compound can be taken up by membrane transporters and transported to the cytoplasm for metabolism . Binding proteins can also facilitate the transport and localization of this compound within cells . The distribution of this compound within tissues can affect its metabolic fate and biological activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific compartments or organelles within cells, depending on its interactions with targeting signals and post-translational modifications . For example, this compound dehydrogenase can be localized to the cytoplasm, where it catalyzes the oxidation of this compound to salicylate . The subcellular localization of this compound can affect its accessibility to enzymes and other biomolecules, influencing its metabolic fate and biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylaldehyde can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the condensation of phenol with formaldehyde to produce hydroxybenzyl alcohol, which is then oxidized to the aldehyde .

Comparison with Similar Compounds

Salicylaldehyde is similar to other hydroxybenzaldehyde isomers, such as 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde . its unique position of the hydroxyl group at the ortho position relative to the aldehyde group gives it distinct chemical properties and reactivity. Other similar compounds include:

This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Retrosynthesis Analysis

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Reactant of Route 1
Salicylaldehyde
Reactant of Route 2
Salicylaldehyde
Reactant of Route 3
Salicylaldehyde
Reactant of Route 4
Salicylaldehyde
Reactant of Route 5
Salicylaldehyde
Reactant of Route 6
Reactant of Route 6
Salicylaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.